1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
1-[(2Z)-3-(2-Hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole-derived compound characterized by a 1,3-thiazol-5-yl core substituted with a 2-hydroxyethyl group at position 3, a methyl group at position 4, and a 2-methylphenylimino moiety at position 2. The (2Z) configuration indicates the stereochemistry of the imino group. Thiazole derivatives are notable for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, often attributed to their ability to interact with cellular enzymes or receptors .
Properties
IUPAC Name |
1-[3-(2-hydroxyethyl)-4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-13(10)16-15-17(8-9-18)11(2)14(20-15)12(3)19/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYIIFABFXYOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of o-toluidine with diethanolamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry
In the industrial sector, this compound can be used as an additive in the formulation of specialty chemicals, such as detergents and cleaners. Its unique chemical properties enhance the performance of these products .
Mechanism of Action
The mechanism of action of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Core Modifications
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): This compound features a thiazolidinone core (saturated thiazole) with a 2-thioxo group and a 2-methylbenzylidene substituent. Unlike the target compound, it lacks the hydroxyethyl group but includes a phenyl ring at position 3.
- (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one (): This analogue replaces the hydroxyethyl group with an isobutyl substituent and incorporates a pyrazole ring.
Substituent Effects
- Nitroimidazole vs. Nitrofuryl Derivatives ():
Studies on nitro-substituted heterocycles demonstrate that the presence of a nitro group significantly enhances antimycobacterial activity. For the target compound, the absence of a nitro group may reduce such activity compared to nitrothiophene-containing analogues . - Hydroxyethyl vs. Methoxyethyl (): The hydroxyethyl group in the target compound offers hydrogen-bonding capability, which may improve solubility in polar solvents.
Toxicological Considerations
While the target compound’s toxicity is unstudied, structurally related 1,3-thiazoles (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) may exhibit neurotoxic or hepatotoxic effects, necessitating caution in handling .
Biological Activity
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of hydroxyl and imino functional groups enhances its reactivity and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 540772-19-8 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a comparative analysis of thiazole derivatives, the compound showed notable inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics like penicillin, indicating its potential as a novel antimicrobial agent .
Anticancer Potential
Thiazole derivatives are also recognized for their anticancer properties. The compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways.
Research Findings:
A study reported that treatment with this thiazole derivative resulted in a significant reduction of cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for HT-29 cells, suggesting moderate cytotoxicity .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity: The imino group may interact with enzymes involved in cellular metabolism.
- Induction of Oxidative Stress: Increased reactive oxygen species (ROS) levels leading to cellular damage.
- Apoptotic Pathways Activation: Triggering programmed cell death in cancerous cells.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications. Preliminary studies indicate that high concentrations can lead to cytotoxic effects on normal cells as well, necessitating further investigation into the safety profile.
Toxicity Assessment:
The compound was evaluated for acute toxicity using standard protocols. It was classified as harmful upon ingestion and may cause skin irritation . Long-term studies are required to fully understand its safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
